
3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, which is attached to a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-4-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the chloro group, leading to dechlorination or hydrogenation products.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards these targets. The propan-1-amine chain can also play a role in its pharmacokinetic properties, such as absorption and distribution.
Comparación Con Compuestos Similares
3-(6-Methylpyridin-2-yl)propan-1-amine: Lacks the chloro group, which can affect its reactivity and biological activity.
2-Amino-6-methylpyridine: Similar pyridine structure but with different functional groups, leading to distinct chemical and biological properties.
Pyrimidinamine derivatives: Contain a pyridine-like ring but with different substituents, used in various applications including fungicides.
Uniqueness: 3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can enhance its reactivity and potential biological activities. The combination of these functional groups with the propan-1-amine chain makes it a versatile compound for various applications.
Propiedades
Número CAS |
1393554-17-0 |
|---|---|
Fórmula molecular |
C9H13ClN2 |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
3-(6-chloro-4-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7-5-8(3-2-4-11)12-9(10)6-7/h5-6H,2-4,11H2,1H3 |
Clave InChI |
SWINTXLLUKCKGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)Cl)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14851253.png)

![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
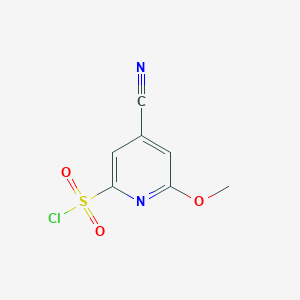
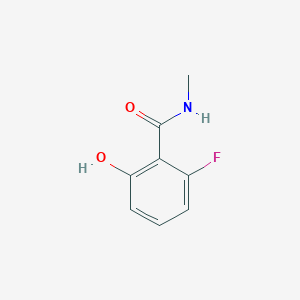


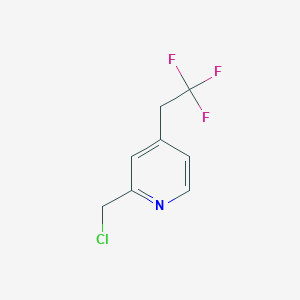
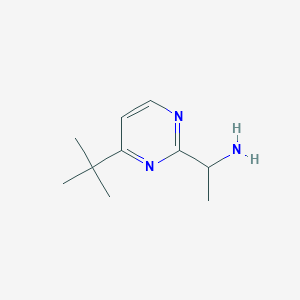

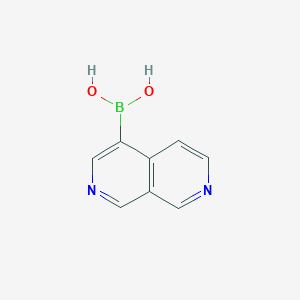
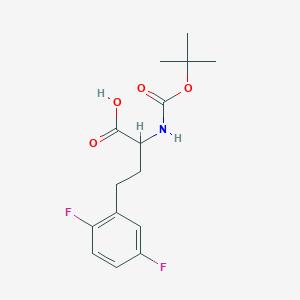
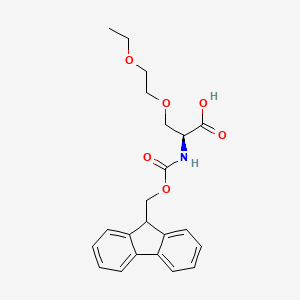
![3-(3,5-Dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14851342.png)
